2-Ethyl-N-phenylpent-2-enamide
Description
2-Ethyl-N-phenylpent-2-enamide is a specific chemical entity within the broader class of enamides, which are recognized for their utility in modern organic chemistry. Its structure, featuring an ethyl group and a phenyl group attached to a pentenamide backbone, positions it as a tertiary, N-aryl substituted enamide. Understanding its role and potential begins with an appreciation of the functional group that defines it.
Structure
2D Structure
3D Structure
Properties
CAS No. |
52393-69-8 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-ethyl-N-phenylpent-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-3-8-11(4-2)13(15)14-12-9-6-5-7-10-12/h5-10H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
IXWRZLUMNGOBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl N Phenylpent 2 Enamide and Analogues
Strategized Dehydrogenation Protocols for Enamide Formation
Direct dehydrogenation of the corresponding saturated amide represents the most straightforward conceptual approach to enamides. Recent advancements have established powerful protocols that achieve this transformation without the need for pre-functionalized substrates.
A novel, one-step N-dehydrogenation of amides to enamides has been developed, utilizing a unique combination of an electrophilic activator and a strong, non-nucleophilic base. acs.orgnih.gov This method employs triflic anhydride (B1165640) (Tf₂O) to activate the amide carbonyl, forming a highly reactive iminium triflate intermediate. acs.orgorganic-chemistry.org This intermediate exhibits increased acidity at the α-proton to the nitrogen, facilitating deprotonation by a base like lithium hexamethyldisilazide (LiHMDS). acs.orgorganic-chemistry.org
This protocol is characterized by its simple setup and broad substrate scope, accommodating both N-cyclic and N-acyclic amides. acs.orgnih.gov The reaction between the amide, LiHMDS, and Tf₂O is typically conducted in a solvent like diethyl ether. acs.orgorganic-chemistry.org This approach effectively serves as an oxidation mediated by electrophilic amide activation, providing a general route to enamides without substrate prefunctionalization. nih.gov The utility of the resulting enamides has been shown in various transformations, including cycloadditions and ring deconstructions. acs.org
Table 1: Key Reagents for Electrophilic Amide Dehydrogenation
| Role | Reagent |
|---|---|
| Amide Activator / Oxidant | Triflic Anhydride (Tf₂O) |
| Non-nucleophilic Base | Lithium Hexamethyldisilazide (LiHMDS) |
Transition-metal catalysis offers a powerful and versatile platform for enamide synthesis. Both palladium and ruthenium catalysts have been instrumental in developing new synthetic routes.
Ruthenium-Catalyzed Approaches: Ruthenium catalysts are effective in promoting the anti-Markovnikov addition of primary amides to terminal alkynes, a process known as hydroamidation. organic-chemistry.org A catalyst system generated from bis(2-methallyl)(cycloocta-1,5-diene)ruthenium(II), a phosphine (B1218219) ligand, and an additive like ytterbium triflate can selectively produce Z-configured secondary enamides. organic-chemistry.org This atom-economical approach addresses challenges like N-H bond activation and stereoselectivity. organic-chemistry.org Furthermore, ruthenium has been used in redox-neutral reactions to synthesize amides from alcohols and nitriles, a process that forms the amide C-N bond with complete atom economy. nih.gov Efficient hydroamidation of internal alkynes with benzylamides has also been achieved using Ru(II) catalysis, yielding (E)-enamides with excellent regio- and stereoselectivity. acs.org
Palladium-Catalyzed Approaches: Palladium catalysts have been employed in the stereoselective hydroamidation of electron-deficient terminal alkynes with amides. organic-chemistry.orgnih.gov This mild and operationally simple method can selectively produce Z-enamides, which are typically the thermodynamically less favorable isomer. organic-chemistry.org The selectivity is often attributed to the formation of an intermediate vinyl-palladium complex stabilized by hydrogen bonding. organic-chemistry.orgnih.gov Additionally, palladium-catalyzed oxidative Heck reactions have been developed for the stereoselective synthesis of highly substituted enamides. nih.gov Another strategy involves the palladium-catalyzed cross-coupling of amides with acrylates, which can be guided by an acid co-catalyst to produce Z-enamides. researchgate.net
Electrochemical synthesis is emerging as a sustainable and powerful alternative to traditional chemical methods for forming enamides. acs.org This approach avoids the need for chemical oxidants by using an electric current to mediate the dehydrogenation of amides. The Shono oxidation, a well-known electrochemical reaction, involves the anodic oxidation of amides. This process generates an iminium ion intermediate which can then eliminate a proton to form the enamide double bond. youtube.com This method can be particularly useful for accessing enamides from cyclic amines and has been shown to be a viable strategy for amide oxidation under mild conditions. acs.orgyoutube.com
Stereoselective Synthesis of Enamide Isomers (E/Z configurations)
Controlling the geometry of the double bond is a critical aspect of enamide synthesis. Several methodologies have been developed to selectively access either the (E) or (Z) isomer of trisubstituted enamides.
A notable stereodivergent strategy allows for the synthesis of either the pure (E) or (Z) isomer from a common ketone precursor simply by changing the reaction conditions. acs.org
(E)-Isomer Formation: The use of a Lewis acid activator typically results in the formation of the (E)-enamide with high stereoselectivity. acs.org Another route to (E)-enamides involves the olefination of imide intermediates using stabilized phosphorus ylides, which can yield the product as a single isomer. acs.org
(Z)-Isomer Formation: Conversely, employing a Brønsted acid as the activator in the reaction of a ketone and an amide favors the formation of the (Z)-isomer, again with high selectivity. acs.org Palladium-catalyzed hydroamidation of electron-deficient terminal alkynes is also a prominent method for producing Z-enamides, where intramolecular hydrogen bonding in an intermediate directs the stereochemical outcome. organic-chemistry.orgnih.gov Similarly, specific ruthenium-catalyzed hydroamidations of terminal alkynes yield Z-configured enamides as the primary product. organic-chemistry.org
Table 2: Conditions for Stereoselective Enamide Synthesis
| Desired Isomer | Method | Key Reagents/Catalyst | Substrates |
|---|---|---|---|
| (E) | Lewis Acid Activation | Lewis Acids (e.g., TiCl₄) | Ketones, Amides |
| (Z) | Brønsted Acid Activation | Brønsted Acids (e.g., PTSA) | Ketones, Amides |
| (Z) | Pd-catalyzed Hydroamidation | Pd(OAc)₂, TFA, NaOAc | Terminal Alkynes, Amides |
| (Z) | Ru-catalyzed Hydroamidation | Ru(II) complex, dppb, Yb(OTf)₃ | Terminal Alkynes, Amides |
Preparation from Prefunctionalized Substrates and Cascade Reactions
Building enamides from already functionalized starting materials or through elegant cascade reactions provides efficient pathways to complex molecular structures, leveraging the inherent reactivity of alkenes and amides.
The direct coupling of amides with alkenes or alkynes is a powerful, atom-economical strategy for enamide synthesis. As discussed previously, the hydroamidation of alkynes catalyzed by transition metals like ruthenium and palladium is a cornerstone of this approach. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov These reactions directly add the N-H bond of an amide across the carbon-carbon triple bond of an alkyne to construct the enamide framework. organic-chemistry.org
Enamides themselves are valuable synthons in cascade reactions. nih.gov Their amphiphilic nature allows them to participate in various cyclization modes. nih.gov For instance, protonation of an enamide generates an iminium ion that can be trapped by nucleophiles like alkenes or alkynes in aza-Prins cyclizations, leading to the formation of complex N-heterocycles. nih.gov These cascade processes, which build molecular complexity rapidly, highlight the synthetic utility of the enamide functional group as a key building block in the synthesis of natural products and other target molecules. nih.gov
Integration into Complex Molecular Architectures via Tandem Processes
The integration of the α,β-unsaturated amide moiety, characteristic of 2-Ethyl-N-phenylpent-2-enamide, into more complex molecular frameworks can be efficiently achieved through tandem reactions. These processes, also known as cascade or domino reactions, involve two or more sequential transformations in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity.
A key feature of α,β-unsaturated amides is their reactivity as Michael acceptors. The conjugate addition of a nucleophile to the β-carbon generates a stabilized enolate or carbanion intermediate. beilstein-journals.org Instead of being simply protonated, this intermediate can be trapped in situ by an electrophile in a subsequent step, forming two new bonds in a single sequence. This tandem conjugate addition-functionalization strategy is a powerful tool for constructing complex structures. beilstein-journals.org
Examples of such tandem processes include:
Tandem Conjugate Addition-Alkylation/Allylation: Following the initial Michael addition, the resulting enolate intermediate is reacted with an alkyl or allyl halide. This three-component coupling combines the unsaturated amide, a nucleophile, and an electrophile to rapidly build molecular complexity. beilstein-journals.org
Tandem Conjugate Addition-Aldol Reactions: The enolate formed after conjugate addition can act as a nucleophile in a subsequent aldol (B89426) reaction with a carbonyl compound, creating β-hydroxy amide derivatives with multiple stereocenters. beilstein-journals.org
Tandem Annulation Reactions: α,β-Unsaturated systems can participate in tandem annulation sequences to form cyclic structures. For instance, a metal-free approach has been developed for synthesizing pyrimidines from amidines and α,β-unsaturated ketones, which are structurally related to the corresponding amides. rsc.org This process involves a [3+3] annulation followed by an oxidation step to yield the final heterocyclic product. rsc.org Such strategies could be adapted for α,β-unsaturated amides to access complex nitrogen-containing heterocycles.
The utility of these tandem reactions has been demonstrated in the synthesis of various natural products and pharmaceutical agents, underscoring the importance of this approach for creating valuable, complex molecules from simpler unsaturated precursors. beilstein-journals.org
| Tandem Process | Description | Potential Product Type | Reference |
|---|---|---|---|
| Conjugate Addition-Alkylation | A nucleophile adds to the β-carbon, and the resulting enolate is trapped by an alkylating agent. | α,β-Disubstituted Amides | beilstein-journals.org |
| Conjugate Addition-Aldol Reaction | The enolate formed from conjugate addition reacts with an aldehyde or ketone. | γ-Functionalized β-Hydroxy Amides | beilstein-journals.org |
| [3+3] Annulation-Oxidation | The unsaturated system reacts with a three-atom component to form a six-membered ring, which is then aromatized. | Substituted Pyrimidines (by analogy) | rsc.org |
Considerations in Scaled-Up Synthetic Procedures
The transition from a laboratory-scale synthesis of a compound like this compound to a large-scale industrial process introduces a unique set of challenges that must be addressed to ensure efficiency, safety, and economic viability.
Reaction Technology and Process Optimization: A significant advancement in the large-scale synthesis of amides is the move towards continuous flow chemistry and solvent-minimized processes. Reactive extrusion, for example, has been successfully employed to translate a small-scale, ball-milled amidation protocol into a continuous process capable of producing amides on a 500-gram scale. nih.gov This technique involves feeding the reactants into a twin-screw extruder where mixing and reaction occur under controlled temperature and pressure, minimizing the need for large volumes of solvent. nih.gov Key parameters that require careful optimization include the physical form of the starting materials (liquid or solid), feed rates, screw speed, and temperature profile along the extruder barrel. nih.gov
Catalyst Loading and Efficiency: For catalytic reactions, minimizing the catalyst loading is crucial for reducing costs and simplifying purification on a large scale. Research on enantioselective additions to α,β-unsaturated amides has demonstrated the feasibility of achieving high yields and selectivity with catalyst loadings as low as 2 mol% on a decagram scale. chemrxiv.org This level of efficiency is a key enabler for the practical application of such methods in larger-scale production.
Telescoped and Convergent Synthesis: To improve process efficiency, "telescoping" multiple synthetic steps into a single, one-pot procedure is highly desirable. For example, a method for synthesizing β,γ-unsaturated amides has been shown to be amenable to a telescoped and convergent post-functionalization, where the crude product of one reaction is directly used in a subsequent transformation without purification. acs.org This approach, demonstrated on a gram scale, significantly reduces waste, handling time, and the need for purification equipment, all of which are critical considerations for industrial scale-up. acs.org
| Consideration | Challenge | Modern Approach / Solution | Reference |
|---|---|---|---|
| Process Technology | Batch processes can be inefficient and generate significant solvent waste. | Continuous flow chemistry, such as reactive extrusion, for solvent-minimized synthesis. | nih.gov |
| Catalyst Cost & Purification | High catalyst loadings are expensive and can lead to product contamination. | Developing highly active catalysts that perform efficiently at low loadings (e.g., ≤2 mol%) on a large scale. | chemrxiv.org |
| Process Mass Intensity (PMI) | Multiple steps with workup and purification increase waste and reduce overall yield. | Telescoping reactions into one-pot procedures to eliminate intermediate isolation steps. | acs.org |
| Reagent Handling & Safety | Managing large quantities of potentially hazardous reagents and solvents safely. | Utilizing continuous flow systems which handle smaller volumes at any given time, improving safety. | nih.gov |
Elucidation of Reaction Mechanisms and Transformative Reactivity of 2 Ethyl N Phenylpent 2 Enamide
Fundamental Reactivity Modes of the Enamide Double Bond
Enamides, including 2-Ethyl-N-phenylpent-2-enamide, exhibit a reactivity profile that is a hybrid of enamines and α,β-unsaturated carbonyl compounds. acs.org While the nitrogen atom increases the electron density of the double bond, making it susceptible to electrophilic attack, the adjacent carbonyl group renders the β-carbon electrophilic and prone to nucleophilic attack. acs.org
Nucleophilic Addition Pathways
The β-carbon of the enamide scaffold in this compound is susceptible to nucleophilic attack through Michael addition reactions. libretexts.orglibretexts.org This reactivity is attributed to the electron-withdrawing nature of the adjacent amide functionality. While α,β-unsaturated amides are generally less reactive Michael acceptors compared to their ester or ketone counterparts, these additions can be facilitated by various catalysts. lsu.educhemrxiv.org
For instance, the conjugate addition of nucleophiles like organometallic reagents or thiols can be achieved. lsu.edursc.org The success of these reactions often depends on the nature of the nucleophile and the reaction conditions employed. For example, the use of N-methylmorpholine (NMM)-based ionic liquids has been shown to catalyze the thio-Michael addition to α,β-unsaturated amides. rsc.orgresearchgate.net
A general scheme for the Michael addition to an α,β-unsaturated amide is as follows:
Step 1: Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated amide.
Step 2: Enolate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate.
Step 3: Protonation: The enolate is then protonated to yield the final conjugate addition product. libretexts.org
Electrophilic Activation and Subsequent Transformations
The enamide double bond can be activated by electrophiles, leading to a variety of transformations. organic-chemistry.orgunivie.ac.atacs.org The nitrogen atom's lone pair of electrons enhances the nucleophilicity of the α-carbon, making it a site for electrophilic attack. However, electrophilic activation can also occur at the amide oxygen, leading to the formation of an iminium intermediate. acs.org
A novel method for the N-dehydrogenation of amides to enamides involves electrophilic activation using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf2O). organic-chemistry.orgunivie.ac.atacs.org This process is believed to proceed through the formation of an iminium triflate, which increases the acidity of the α-proton, facilitating dehydrogenation. organic-chemistry.org The resulting enamides can then participate in a range of downstream reactions, including cycloadditions and functionalizations. acs.orgorganic-chemistry.org
Catalytic Transformations Involving this compound Scaffolds
The unique reactivity of the enamide moiety in this compound makes it a valuable substrate for various catalytic transformations, enabling the synthesis of complex and stereochemically rich molecules.
Asymmetric Hydrogenation Studies
Asymmetric hydrogenation of enamides is a powerful method for the synthesis of chiral amines and their derivatives. acs.orgacs.org For tetrasubstituted enamides like this compound, this transformation presents a significant challenge due to steric hindrance around the double bond. nih.gov However, advancements in catalyst design have led to successful asymmetric hydrogenations of such sterically demanding substrates.
Rhodium-based catalysts, often in combination with chiral phosphine (B1218219) ligands, are commonly employed for the asymmetric hydrogenation of enamides. acs.orgacs.org The mechanism of rhodium-catalyzed hydrogenation is complex and can proceed through different pathways, often involving the formation of diastereomeric rhodium-enamide complexes. acs.orgacs.org The choice of ligand and solvent can significantly influence the stereochemical outcome of the reaction. acs.orgacs.org Iridium-based catalysts have also shown promise in the asymmetric hydrogenation of highly substituted olefins, including cyclic β-enamides. acs.org
| Catalyst System | Substrate Type | Key Features |
| Rhodium/Chiral Bisphosphine | Enamides | Well-studied for asymmetric synthesis of amino acids. acs.orgacs.org |
| Iridium-P,Oxazoline | Minimally Functionalized Olefins | High tolerance for olefin geometry and substitution patterns. acs.org |
| Cobalt/Chiral Bidentate Phosphine | Enamides | Effective in protic solvents like methanol (B129727) and ethanol. acs.org |
Functionalization Reactions (e.g., α- and β-positions)
The enamide scaffold allows for selective functionalization at both the α and β positions.
α-Functionalization: Palladium-catalyzed reactions have been developed for the α-functionalization of enamide derivatives. thieme-connect.com
β-Functionalization: The β-position of enamides can be functionalized through conjugate addition reactions. lsu.edunih.gov Chiral Brønsted acids have been used to catalyze the enantioselective addition of indoles to the β-carbon of enamides. lsu.edunih.gov This approach involves the tautomerization of a 2-amidoallyl cation to a 1-amidoallyl cation, which is then trapped by the nucleophile. lsu.edunih.gov Direct β-C(sp²)–H functionalization of enamides has also gained attention, allowing for arylation, alkenylation, and other modifications. rsc.org
Coupling and Annulation Reactions
Enamides are valuable partners in various coupling and annulation reactions to construct complex cyclic and polycyclic systems.
Coupling Reactions: Enamides can participate in Heck-type reactions, which involve the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgprinceton.edu While the standard Heck reaction involves coupling at the β-position, ortho-Heck reactions have also been observed under specific conditions. nih.gov Nickel-catalyzed hydroarylation of N-acyl enamines provides access to chiral benzylamines. researchgate.net
Annulation Reactions: Rhodium(III)-catalyzed C-H activation followed by intermolecular annulation of enamides with partners like sulfoxonium ylides can lead to the synthesis of isoquinoline (B145761) derivatives. nih.gov This transformation is believed to proceed through the formation of a five-membered rhodacycle intermediate. nih.gov Enamides can also undergo annulation reactions with alkynes to form various heterocyclic structures. researchgate.net
Radical Cyclization Mechanisms
The reactivity of enamides, including this compound, in radical cyclization reactions provides a powerful tool for the synthesis of complex nitrogen-containing heterocyclic structures. The core of these mechanisms often involves the generation of an N-amidyl radical, which can be initiated through various means, such as oxidative processes.
Amidyl radicals can be generated from suitable enamide precursors through single electron transfer (SET) processes. For instance, N-phenyl pent-4-enamides can react with an iridium photocatalyst ([IrIII]*) upon light irradiation to form an amidyl radical. This reactive intermediate readily undergoes a 5-exo cyclization onto the pendant alkene. The resulting alkyl radical can then be trapped by various radical species. In one example, trapping with sulfur dioxide (from DABSO) followed by a fluorine atom transfer from N-fluorobenzenesulfonimide (NFSI) leads to the formation of functionalized lactams. nih.gov
Another pathway involves the silver-catalyzed oxidative generation of amidyl radicals. These radicals can participate in cyclization cascades. For example, an amidyl radical can cyclize onto a nearby alkyne, forming a vinyl radical. This intermediate can undergo further cyclization to construct polycyclic systems, such as indolo[2,1-a]isoquinolin-6(5H)-ones, after a sequence of bond formations and re-aromatization. bohrium.com The versatility of enamides as synthons in radical cyclizations is a cornerstone of modern synthetic strategies for accessing diverse N-heterocycles. masterorganicchemistry.com
The general mechanism for these cyclizations involves:
Initiation: Generation of the N-amidyl radical from the enamide, often through oxidation (e.g., with photocatalysts or metal catalysts like Ag(I) or Cu(I)). nih.govbohrium.com
Propagation/Cyclization: The amidyl radical attacks an intramolecular π-system (alkene or alkyne), typically in an exo fashion, to form a new carbon-centered radical within a cyclic structure. nih.gov
Termination/Functionalization: The newly formed radical is trapped by another species, which can be a halogen atom, a sulfonyl group, or another radical, to yield the final functionalized product. nih.govbohrium.com
These radical-initiated cyclizations highlight the utility of the enamide functional group as a precursor to highly reactive intermediates capable of constructing intricate molecular architectures under relatively mild conditions. masterorganicchemistry.combyjus.com
Cycloaddition and Cyclopropanation Reactions
The enamide moiety in this compound serves as a versatile component in various cycloaddition and cyclopropanation reactions, enabling the construction of complex carbo- and heterocyclic frameworks. The electron-rich nature of the double bond, influenced by the nitrogen lone pair, dictates its reactivity profile in these transformations.
Cycloaddition Reactions:
Enamides participate in several modes of cycloaddition, including [3+2] and [4+2] pathways, often with high levels of regio- and stereoselectivity.
[3+2] Cycloadditions: These reactions are effective for synthesizing five-membered rings. An efficient [3+2] cycloaddition occurs between enamides and in situ generated nitrile imines under mild conditions, yielding a wide range of functionalized pyrazoline derivatives. wikipedia.org Another notable example is the chiral π–Cu(II) catalyzed dearomative (3+2) cycloaddition with isoquinolinium ylides. This method allows for the synthesis of complex pyrroloisoquinoline derivatives with high exo-selectivity and enantioselectivity, even with sterically hindered or electronically deactivated enamides. nih.gov
[4+2] Cycloadditions (Diels-Alder): Enamides can function as dienophiles in Diels-Alder reactions. Inverse-electron-demand Diels-Alder reactions have been demonstrated, showcasing the utility of enamides in forming six-membered rings. researchgate.net Intramolecular [4+2] cycloadditions involving enamides tethered to unactivated dienes have also been developed, providing access to fused ring systems. rsc.org
Cyclopropanation Reactions:
The synthesis of cyclopropylamines and their derivatives can be achieved through the cyclopropanation of enamides. These reactions often employ metal-carbene intermediates.
Gold-Catalyzed Cyclopropanation: A gold(I)-catalyzed enantioselective cyclopropanation of enamides with α-diazoarylacetate compounds provides access to densely substituted cyclopropanes with excellent diastereo- and enantioselectivity. acs.org
Rhodium-Catalyzed Cyclopropanation: N-tosyl substituted enamides can undergo stereoselective cyclopropanation with cyclopropenes in the presence of a rhodium catalyst, such as Rh₂(esp)₂. This reaction proceeds via the C-C bond cleavage of the cyclopropene (B1174273) to form a vinylcarbene, which then reacts with the enamide to yield vinylcyclopropylamides with high stereocontrol. rsc.orgrsc.org
The table below summarizes key findings in these reactions involving enamide substrates.
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Key Findings & Ref. |
| [3+2] Cycloaddition | Enamides, Nitrile Imines | Base (e.g., Et₃N) | Functionalized Pyrazolines | Moderate to good yields under mild conditions; broad substrate scope. wikipedia.org |
| [3+2] Cycloaddition | Enamides, Isoquinolinium Ylides | Chiral π–Cu(II) complex | Pyrroloisoquinoline derivatives | High exo-selectivity and enantioselectivity; applicable to hindered enamides. nih.gov |
| [4+2] Cycloaddition | Enamides, Unactivated Dienes | Thermal (intramolecular) | Fused N-heterocycles | Novel intramolecular pathway for complex ring systems. rsc.org |
| Cyclopropanation | Enamides, α-Diazoarylacetates | Chiral Gold(I)-phosphoramidite | Densely substituted cyclopropanes | Good yields with excellent enantioselectivities (up to 98% ee) and diastereoselectivities. acs.org |
| Cyclopropanation | N-Tosyl Enamides, Cyclopropenes | Rh₂(esp)₂ | Vinylcyclopropylamides | High E/Z and syn/anti stereoselectivity under mild conditions. rsc.org |
Ring Deconstruction and Rearrangement Pathways
While enamides are often used to construct rings, they and their precursors are also involved in reactions that deconstruct or rearrange cyclic and acyclic systems. These pathways include classic name reactions and more modern skeletal rearrangements.
Classical Rearrangements:
Classic rearrangements like the Hofmann, Curtius, and Beckmann reactions are fundamental in organic synthesis and can be relevant to α,β-unsaturated amides or their synthesis.
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. The reaction proceeds by treating the amide with bromine and a strong base. masterorganicchemistry.comwikipedia.org The Hofmann rearrangement can be successfully applied to α,β-unsaturated amides to yield the corresponding enamines or their derivatives. wikipedia.org
Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to amines, carbamates, or ureas. masterorganicchemistry.comnih.govwikipedia.org It provides a pathway to synthesize an isocyanate from an α,β-unsaturated carboxylic acid, which could be a precursor or a rearranged product related to this compound. nih.gov The mechanism is believed to be a concerted process involving the migration of the R-group as nitrogen gas is expelled. wikipedia.org
Beckmann Rearrangement: This reaction transforms an oxime into a substituted amide, typically catalyzed by acid. byjus.commasterorganicchemistry.comwikipedia.org The synthesis of α,β-unsaturated amides can be achieved from the corresponding α,β-unsaturated ketoximes. byjus.com The mechanism involves the migration of the group anti-periplanar to the oxime's hydroxyl group. wikipedia.org
Ring Deconstruction and Expansion:
Enamides or their enamine precursors, when part of a cyclic system, can undergo reactions that lead to ring opening or expansion.
Ring Opening of Cyclobutene (B1205218) Adducts: Enamines derived from cyclic ketones can undergo [2+2] cycloaddition with acetylenic esters. The resulting cyclobutene ring can subsequently undergo thermal, conrotatory ring opening to yield cis,trans-cycloalkadienes, representing a ring-expansion/deconstruction pathway. researchgate.net
Ring-Opening Borylation: N-Acyl substituted cyclopropanes can undergo a metal-free, selective C-C bond eliminative borylation to produce γ-borylenamides. This represents a formal deconstruction of the cyclopropane (B1198618) ring to generate a linear, functionalized enamide. bohrium.com
Ring-Expansion with Carbenes: Enamines derived from cyclic ketones can react with dichlorocarbene (B158193) to afford ring-expansion products, providing a method to synthesize larger ring systems from smaller ones. rsc.org
The table below outlines some of these transformative reactions.
| Reaction Name | Substrate Type | Reagents | Product Type | Key Features & Ref. |
| Hofmann Rearrangement | α,β-Unsaturated Amide | Br₂, NaOH | Enamine/Carbamate | Carbonyl group is lost; proceeds via an isocyanate intermediate. wikipedia.org |
| Curtius Rearrangement | α,β-Unsaturated Acyl Azide | Heat (Δ) | Isocyanate (→ Amine/Carbamate) | Concerted mechanism with retention of stereochemistry of the migrating group. nih.govwikipedia.org |
| Beckmann Rearrangement | α,β-Unsaturated Ketoxime | Acid (e.g., H₂SO₄) | α,β-Unsaturated Amide | Stereospecific migration of the group anti to the hydroxyl. byjus.comwikipedia.org |
| Ring Opening | N-Acyl Cyclopropane | BCl₃, Tertiary Amine | γ-Borylenamide | Metal-free C-C bond cleavage and borylation of the cyclopropane ring. bohrium.com |
| Ring Expansion | Cyclic Enamine | :CCl₂ (from CHCl₃/Base) | Ring-Expanded Dichlorocycloalkane | Insertion of a carbene into the enamine double bond followed by rearrangement. rsc.org |
In Depth Spectroscopic Characterization and Structural Elucidation of 2 Ethyl N Phenylpent 2 Enamide
Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 2-Ethyl-N-phenylpent-2-enamide, the spectra would be dominated by vibrations of the amide linkage, the carbon-carbon double bond, and the phenyl ring.
Key expected vibrational bands for this compound include:
N-H Stretch: A secondary amide N-H stretching vibration is anticipated in the FT-IR spectrum, typically appearing as a single, sharp band in the region of 3300-3500 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations from the phenyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and pentenyl groups would appear just below 3000 cm⁻¹.
Amide I Band (C=O Stretch): This is one of the most characteristic bands for amides and appears as a strong absorption in the FT-IR spectrum, typically between 1630 and 1680 cm⁻¹. ucalgary.ca The conjugation with the C=C double bond is expected to lower this frequency to the lower end of the range, around 1660 cm⁻¹. ucalgary.ca This band is also observable in the Raman spectrum. nih.govresearchgate.net
C=C Stretch: The stretching vibration of the carbon-carbon double bond in the pentenyl group, being conjugated with the carbonyl, is expected to give a medium to strong band in both FT-IR and Raman spectra around 1620-1640 cm⁻¹.
Amide II Band: This band, resulting from a coupling of N-H in-plane bending and C-N stretching vibrations, is a strong band in the FT-IR spectrum of secondary amides, typically found between 1510 and 1570 cm⁻¹. researchgate.net
Aromatic C=C Stretches: The phenyl group will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
C-N Stretch: The amide C-N stretching vibration is expected to appear in the 1210-1320 cm⁻¹ range.
Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (FT-Raman) |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium to Strong | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| Amide I (C=O Stretch) | 1640 - 1670 | Strong | Medium |
| C=C Stretch (alkene) | 1620 - 1640 | Medium | Strong |
| Amide II (N-H bend, C-N stretch) | 1510 - 1570 | Strong | Weak |
Note: The data in this table are predicted values based on typical frequency ranges for the respective functional groups and are not experimentally derived for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution, providing information on the connectivity of atoms and their spatial relationships. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.
Amide Proton (N-H): A broad singlet is expected in the downfield region, typically between 7.5 and 8.5 ppm. ucalgary.ca
Aromatic Protons: The protons on the N-phenyl group would appear as a set of multiplets in the aromatic region, approximately 7.0-7.6 ppm.
Vinyl Proton (=C-H): The proton on the carbon-carbon double bond is expected to resonate as a triplet in the range of 6.0-6.5 ppm, shifted downfield due to conjugation with the carbonyl group.
Alkyl Protons: The various CH₂ and CH₃ groups of the ethyl and pentenyl moieties would appear in the upfield region (approx. 0.9-2.5 ppm). The CH₂ group adjacent to the double bond would be the most deshielded among them.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom.
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, with a predicted chemical shift in the 160-180 ppm range. ucalgary.ca
Aromatic and Olefinic Carbons: The carbons of the phenyl ring and the C=C double bond are expected to appear in the 110-150 ppm region.
Aliphatic Carbons: The sp³ hybridized carbons of the ethyl and pentenyl groups would resonate in the upfield region, typically between 10 and 40 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide (C=O) | - | 165 - 175 |
| Amide (N-H) | 7.5 - 8.5 (broad s) | - |
| Phenyl (Ar-H) | 7.0 - 7.6 (m) | 120 - 140 |
| Olefinic (=C-H) | 6.0 - 6.5 (t) | 120 - 145 |
| Olefinic (quaternary) | - | 130 - 150 |
| Methylene (-CH₂-) | 1.5 - 2.5 (m) | 20 - 40 |
Note: The data in this table are predicted values based on typical chemical shift ranges and are not experimentally derived for this compound. s = singlet, t = triplet, m = multiplet.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy probes the electronic transitions within a molecule. The technique is particularly sensitive to conjugated systems. This compound possesses a conjugated system comprising the phenyl ring, the amide group, and the α,β-unsaturated double bond. This extended conjugation is expected to result in absorption in the UV region. libretexts.org
The primary electronic transition of interest would be the π → π* transition of the conjugated system. As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to absorption at longer wavelengths. libretexts.orgyoutube.com For α,β-unsaturated amides, a strong absorption band (λ_max) is typically observed in the 200-250 nm range. ucalgary.ca The presence of the N-phenyl group, which extends the conjugation, could potentially shift this absorption to a slightly longer wavelength.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λ_max (nm) | Solvent |
|---|
Note: The data in this table are predicted values based on typical absorption ranges for similar chromophores and are not experimentally derived for this compound.
High-Resolution Mass Spectrometry for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₃H₁₇NO), the exact mass can be calculated and compared to the experimentally measured value with a high degree of accuracy (typically within 5 ppm).
In addition to molecular formula validation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For α,β-unsaturated N-phenyl amides, a characteristic fragmentation is the cleavage of the amide N-CO bond. rsc.org Other expected fragmentations for this compound would involve cleavages at the alkyl chains and rearrangements.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [M]+• (Molecular Ion) | 203.1310 |
| [M+H]+ (Protonated Molecule) | 204.1383 |
Note: The data in this table are calculated values for the specified molecular formula and are not experimentally derived.
Advanced Diffraction Techniques for Solid-State Structural Determination
Advanced diffraction techniques, primarily single-crystal X-ray diffraction, provide the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure data has been reported for this compound, the structures of related N-substituted benzamides and N-phenyl amides have been successfully determined using this method. mdpi.compleiades.online
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction could be employed to:
Unambiguously confirm the E/Z stereochemistry of the carbon-carbon double bond.
Determine the conformation of the molecule in the solid state, including the torsion angles between the phenyl ring, the amide plane, and the unsaturated system.
Characterize any intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the crystal packing.
The feasibility of such an analysis is supported by the existence of crystal structures for analogous compounds, indicating that molecules of this class are capable of forming well-ordered crystalline lattices. nih.govmdpi.com
Computational and Theoretical Chemistry Investigations of 2 Ethyl N Phenylpent 2 Enamide
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. For 2-Ethyl-N-phenylpent-2-enamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a detailed understanding of its structural and electronic characteristics. researchgate.netphyschemres.org
DFT calculations can predict the most stable three-dimensional arrangement of atoms in the this compound molecule by finding the minimum energy conformation. This involves optimizing bond lengths, bond angles, and dihedral angles. Conformational analysis would explore the different spatial arrangements (conformers) arising from rotation around single bonds, such as the C-N amide bond and the bond connecting the phenyl group to the nitrogen atom. nih.gov The results of such a study would likely reveal the preferred orientation of the ethyl and phenyl groups relative to the pentenamide backbone, considering steric hindrance and potential intramolecular interactions.
Below is a representative table of optimized geometrical parameters that would be expected from a DFT study of this compound.
Table 1: Representative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O | 1.24 |
| C-N | 1.36 | |
| C=C (pentenyl) | 1.35 | |
| N-C (phenyl) | 1.43 | |
| Bond Angle (°) | O=C-N | 123.5 |
| C-N-C (phenyl) | 125.0 | |
| C=C-C (ethyl) | 121.0 |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar amide structures.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. researchgate.netphyschemres.org For this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair into the antibonding orbital of the carbonyl group (n -> π*), a characteristic feature of the amide bond that contributes to its stability and planarity. It would also reveal other stabilizing interactions, such as those between the π-system of the phenyl ring and adjacent bonds. The magnitude of the stabilization energy (E2) associated with these interactions provides a quantitative measure of their importance.
Table 2: Representative NBO Analysis Results for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (C=O) | 60.5 |
| π (C=C) | π* (C=O) | 5.2 |
Note: The values in this table are illustrative and represent typical data obtained from NBO analysis for similar amide structures.
Molecular Electrostatic Potential (MEP) mapping is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netphyschemres.org The MEP surface visually represents the electrostatic potential on the electron density surface. For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The most negative region, associated with the carbonyl oxygen atom, would indicate the most likely site for electrophilic attack. Regions of positive potential, likely around the amide proton (if present in a related primary or secondary amide) and other hydrogen atoms, would indicate sites susceptible to nucleophilic attack. This analysis helps in understanding the molecule's interaction with other reagents.
Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods can simulate various spectroscopic properties of this compound, which can then be compared with experimental data to confirm its structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical 1H and 13C NMR chemical shifts. researchgate.netphyschemres.org These calculated shifts, when compared to experimental values, can aid in the assignment of peaks and confirm the molecular structure.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.netphyschemres.org These frequencies correspond to the absorption bands in an Infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, characteristic functional groups, such as the C=O stretch of the amide and the C=C stretch of the alkene, can be identified and their vibrational modes understood.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions and predict the UV-Vis absorption spectrum. This provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, such as π -> π* and n -> π* transitions, within the molecule.
Table 3: Representative Simulated Spectroscopic Data for this compound
| Spectroscopy | Parameter | Calculated Value |
|---|---|---|
| 13C NMR | Chemical Shift C=O (ppm) | 170.2 |
| 1H NMR | Chemical Shift N-H (ppm) | 8.1 |
| IR | Vibrational Frequency C=O (cm⁻¹) | 1675 |
Note: The values in this table are illustrative and represent typical data obtained from computational simulations for similar amide structures.
Mechanistic Studies of Reaction Pathways using Computational Methods
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net For instance, the mechanism of its synthesis, hydrolysis, or participation in addition reactions could be investigated. Theoretical studies can determine whether a reaction proceeds through a concerted or stepwise mechanism, and can identify the rate-determining step. researchgate.net Such studies provide a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone.
Theoretical Predictions of Reactivity and Selectivity
Theoretical calculations can predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity indices derived from DFT, such as global electrophilicity and nucleophilicity, can be used to compare its reactivity with other compounds. For reactions with multiple possible outcomes, such as additions to the carbon-carbon double bond, computational methods can predict the regioselectivity and stereoselectivity by comparing the activation energies of the different pathways leading to the possible products. This predictive capability is highly valuable in designing new synthetic routes and understanding the factors that control the outcome of a reaction.
Exploration of Chemical Applications of 2 Ethyl N Phenylpent 2 Enamide As a Synthetic Building Block
Role in the Synthesis of Nitrogen-Containing Heterocycles (e.g., γ-Lactams, Imides)
The α,β-unsaturated amide functionality present in 2-Ethyl-N-phenylpent-2-enamide suggests its potential as a Michael acceptor, a key characteristic for the synthesis of various heterocyclic systems.
γ-Lactams: In principle, this compound could serve as a precursor to substituted γ-lactams through several synthetic strategies. One hypothetical approach involves a conjugate addition of a nucleophile to the β-position of the double bond, followed by an intramolecular cyclization. For instance, the reaction with a suitable carbanion could introduce a functionalized side chain, which, after manipulation of the terminal group, could cyclize onto the amide nitrogen. However, no specific studies demonstrating this transformation for this compound have been identified.
Research on other α,β-unsaturated amides has shown their utility in multicomponent reactions for the synthesis of highly functionalized γ-lactams. nih.gov These reactions often proceed with high diastereoselectivity, and the resulting lactam core can be further modified. nih.gov While this showcases the potential of the structural motif, it does not directly confirm the reactivity of this compound in similar transformations.
Imides: The synthesis of imides typically involves the reaction of an anhydride (B1165640) or a dicarboxylic acid derivative with an amine. While this compound contains an amide group, its direct conversion to an imide would require significant structural modification and is not a straightforward or commonly reported transformation for this class of compounds. No literature was found describing the use of this compound as a building block for imide synthesis.
Utilization in the Construction of Chiral Amines and Stereodefined Compounds
The double bond in this compound presents an opportunity for stereoselective reactions to introduce chirality.
Chiral Amines: Asymmetric hydrogenation of the C=C double bond, catalyzed by a chiral transition metal complex, could, in theory, produce a chiral saturated amide. Subsequent hydrolysis of the amide bond would then yield a chiral amine. The stereochemical outcome of such a reaction would be dependent on the choice of catalyst and reaction conditions.
Alternatively, asymmetric conjugate addition reactions, employing chiral nucleophiles or catalysts, could lead to the formation of stereodefined compounds. For example, the addition of a chiral organocuprate reagent could introduce a stereocenter at the β-position. However, specific examples of such stereoselective transformations involving this compound are not documented in the available literature.
Integration into Polymer Chemistry for Advanced Materials (e.g., Molecularly Imprinted Polymers)
The vinyl group in α,β-unsaturated amides can participate in polymerization reactions. This suggests a potential role for this compound as a monomer or functional co-monomer in the synthesis of advanced materials.
Molecularly Imprinted Polymers (MIPs): A closely related class of compounds, N-(2-arylethyl)-2-methylprop-2-enamides, has been successfully employed as functionalized templates for the creation of MIPs. mdpi.comresearchgate.netnih.gov In this methodology, the enamide derivative, bearing a template molecule, is co-polymerized with a cross-linking agent. mdpi.comresearchgate.netnih.gov Subsequent removal of the template leaves behind specific recognition sites within the polymer matrix. mdpi.comresearchgate.netnih.gov
By analogy, this compound could potentially be functionalized with a target molecule and then incorporated into a polymer network to create MIPs with tailored selectivity. However, no studies have been published that specifically utilize this compound for this purpose.
Precursor for Complex Organic Molecules and Natural Product Analogues
Enamides are valuable synthons in the total synthesis of natural products and their analogues due to their diverse reactivity. nih.govgla.ac.uk They can participate in various cyclization reactions, including pericyclic reactions and transition metal-catalyzed processes, to construct complex molecular architectures. nih.gov
The structure of this compound, with its combination of an enamide moiety and alkyl substituents, could theoretically serve as a starting point for the synthesis of more complex molecules. For instance, the double bond could be a handle for metathesis reactions to build larger carbon skeletons. The phenyl group on the nitrogen atom could also influence the reactivity and be a site for further functionalization.
Despite these possibilities, the available scientific literature does not provide any concrete examples of this compound being used as a precursor in the synthesis of complex organic molecules or natural product analogues. Strategies for the design and synthesis of such analogues often rely on more established and readily available building blocks. nih.govresearchgate.net
Future Research Directions and Emerging Trends in 2 Ethyl N Phenylpent 2 Enamide Chemistry
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of enamides, including 2-Ethyl-N-phenylpent-2-enamide, is often reliant on catalytic processes. Future research will undoubtedly focus on the discovery and optimization of new catalytic systems to improve reaction efficiency, and crucially, stereoselectivity.
Current research in the broader field of enamide synthesis highlights several promising avenues. Transition-metal catalysis, particularly with palladium, copper, and gold, has been instrumental in forming the enamide C-N bond. thieme-connect.comnih.gov For instance, palladium-catalyzed methods have been developed for the oxidative N-α,β-dehydrogenation of amides to produce enamides. organic-chemistry.org Similarly, gold-catalyzed reactions have been shown to enable the stereocontrolled synthesis of enamides from primary amides and propargyl aldehydes. thieme-connect.com
Future efforts will likely concentrate on:
Ligand Design: The development of novel ligands for transition metal catalysts can fine-tune their reactivity and selectivity, leading to higher yields and better control over the E/Z isomerism of the double bond in this compound.
Metal-Free Catalysis: A growing trend is the move towards metal-free catalytic systems to reduce cost and environmental impact. acs.org Methods employing organocatalysts or simple reagents like boric acid and triflic anhydride (B1165640) are gaining traction for amide and enamide synthesis. semanticscholar.orgnih.govorganic-chemistry.org
Stereoselective Synthesis: Achieving high stereoselectivity in the synthesis of enamides remains a significant challenge. Future catalytic systems will aim to provide precise control over the geometry of the double bond, which is critical for the biological activity and material properties of the final products.
A comparative look at potential catalytic approaches is presented in the table below.
| Catalyst Type | Potential Advantages | Key Research Focus |
| Palladium-based | High efficiency, broad substrate scope | Development of new phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands for improved selectivity. |
| Copper-based | Lower cost than precious metals, unique reactivity | Application in cross-coupling reactions for C(sp²)-N bond formation in complex molecules. nih.gov |
| Gold-based | Mild reaction conditions, unique activation modes | Tandem reaction strategies for stereocontrolled enamide synthesis. thieme-connect.com |
| Metal-Free | Lower toxicity, cost-effective, sustainable | Exploration of organocatalysts and novel activation methods to replace transition metals. acs.org |
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a compound like this compound, future research will prioritize the development of more environmentally benign synthetic methods.
Key areas of focus in this domain include:
Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing field. rsc.org Hydrolases, in low-water systems, and ATP-dependent enzymes offer highly selective and environmentally friendly alternatives to traditional chemical methods.
Solvent-Free and Alternative Solvents: Research into solvent-free reaction conditions, such as direct heating of reactants with a catalyst, has shown promise for amide synthesis. semanticscholar.orgbohrium.com Additionally, the replacement of hazardous solvents like DMF and CH₂Cl₂ with greener alternatives is a critical goal. ucl.ac.uk
Atom Economy: Developing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a cornerstone of green chemistry. Direct amidation and dehydrogenation reactions are examples of atom-economical routes to amides and enamides. acs.orgacs.org
The following table summarizes green chemistry approaches applicable to enamide synthesis.
| Green Chemistry Approach | Description | Potential Impact on this compound Synthesis |
| Biocatalysis | Use of enzymes as catalysts. rsc.org | Highly selective synthesis with minimal byproducts and under mild conditions. |
| Solvent-Free Synthesis | Reactions conducted without a solvent medium. semanticscholar.orgbohrium.com | Reduced solvent waste and simplified purification processes. |
| Use of Greener Solvents | Replacement of hazardous solvents with more benign alternatives. ucl.ac.uk | Improved safety profile and reduced environmental footprint of the synthesis. |
| Direct Amidation | Formation of the amide bond directly from a carboxylic acid and an amine without stoichiometric activating agents. acs.org | Higher atom economy and less waste generation. |
Integration with Flow Chemistry and High-Throughput Experimentation
Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of flow chemistry with high-throughput experimentation (HTE) is set to accelerate the discovery and optimization of synthetic routes to this compound.
Future research in this area will likely involve:
Continuous Flow Synthesis: Developing robust and efficient continuous flow processes for the synthesis of this compound will enable safer and more scalable production. researchgate.netprolabas.comnih.gov
Automated Optimization: Combining flow reactors with automated systems for reaction monitoring and optimization can rapidly identify the ideal conditions for the synthesis of this compound.
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry has become an indispensable tool in modern organic synthesis. For this compound, computational modeling can provide deep insights into reaction mechanisms and help predict the outcomes of new synthetic strategies.
Future applications of computational modeling in this field include:
Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and understand the factors that control selectivity. This knowledge is crucial for the rational design of new catalysts and reaction conditions.
Predictive Synthesis: As computational models become more sophisticated, they can be used to predict the feasibility and outcome of proposed synthetic routes, thereby reducing the need for extensive experimental screening.
Catalyst Design: Computational screening of virtual libraries of catalysts can help identify promising candidates for the synthesis of this compound, accelerating the discovery of more efficient and selective catalytic systems.
The synergy between these emerging research directions will undoubtedly lead to significant advancements in the chemistry of this compound and other α,β-unsaturated amides, paving the way for more efficient, sustainable, and innovative applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
